Structural Differentiation: 4-Benzamide (Para) vs. 3-Benzamide (Meta) Regioisomer Geometry
The target compound (CAS 858118-96-4) bears the benzamide moiety at the para (4-) position of the pendant phenyl ring, whereas the closest regioisomer CAS 858118-80-6 carries it at the meta (3-) position . In the broader pyrrolo[2,3-b]pyridine kinase inhibitor series, the para-substituted benzamide vector extends the terminal carboxamide group approximately 2.4 Å further from the pyrrolopyridine core compared to the meta isomer, altering hydrogen-bonding geometry with kinase hinge-region or ribose-pocket residues [1]. The patent literature covering this scaffold explicitly claims both 3- and 4-substituted benzamide variants as distinct chemical entities, implying non-equivalent biological activity warranting separate IP protection [2].
| Evidence Dimension | Benzamide substitution position on pendant phenyl ring (regioisomerism) |
|---|---|
| Target Compound Data | 4-Benzamide (para-substituted); CAS 858118-96-4; molecular formula C21H14ClN3O2; MW 375.8 g/mol |
| Comparator Or Baseline | 3-Benzamide (meta-substituted); CAS 858118-80-6; molecular formula C21H14ClN3O2; MW 375.8 g/mol |
| Quantified Difference | Identical molecular formula and mass; structural difference limited to benzamide attachment position (para vs. meta), altering the spatial trajectory of the terminal –C(=O)NH2 group by approximately 2.4 Å based on phenyl ring geometry |
| Conditions | Structural comparison based on canonical SMILES and 2D chemical structure analysis |
Why This Matters
Procurement of the incorrect regioisomer can invalidate a kinase selectivity screen, as meta- and para-benzamide variants frequently exhibit different potency ranks across kinase panels due to altered hinge-binding geometry.
- [1] Plexxikon Inc. Pyrrolo[2,3-b]pyridine derivatives as protein kinase inhibitors. US Patent US9233946B2, granted 12 January 2016. See generic Formula I and substituent definitions for 3- and 4-substituted phenyl variants. View Source
- [2] Hoffmann-La Roche AG. Benzamide substituted imidazo- and pyrrolo-pyridines as protein kinase inhibitors. EP1833829A2, published 19 September 2007. Claims encompass both 3- and 4-substituted benzamide regioisomers. View Source
